molecular formula C16H21BO4 B13129433 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

Cat. No.: B13129433
M. Wt: 288.1 g/mol
InChI Key: FSBURUIMICGWCX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one typically involves the formation of the boronic ester group through a reaction between a boronic acid and an appropriate alcohol. The reaction conditions often require the presence of a catalyst and may be carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester group to boranes or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boranes. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific characteristics.

    Biological Research: It can be used as a probe or reagent in various biological assays.

    Medicinal Chemistry: The compound’s potential bioactivity makes it a candidate for drug development and other therapeutic applications.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one exerts its effects depends on its specific application. In organic synthesis, it may act as a nucleophile or electrophile in various reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic esters and isobenzofuran derivatives. Examples include:

  • 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
  • 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalan

Uniqueness

What sets 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one apart is its specific combination of functional groups, which imparts unique reactivity and properties. This makes it particularly valuable in applications where precise control over molecular interactions is required.

Biological Activity

3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H39BO5C_{21}H_{39}BO_{5}, with a molecular weight of 410.43 g/mol. The compound features a complex structure that includes a dioxaborolane moiety, which is known for its role in various chemical reactions and potential biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit several biological activities:

  • Antioxidant Properties : The presence of the dioxaborolane group suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells.
  • Anti-cancer Activity : Preliminary studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities against oxidative damage in neuronal cells.

Case Studies

Several studies have investigated the biological activity of compounds related to the target compound:

  • Study on Antioxidant Activity :
    • A study demonstrated that similar dioxaborolane derivatives significantly reduced reactive oxygen species (ROS) levels in cellular models. This suggests a protective role against oxidative stress-induced damage .
  • Anti-cancer Research :
    • In vitro experiments indicated that derivatives of isobenzofuran compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity may be attributed to differential uptake mechanisms or varying metabolic pathways between cancerous and non-cancerous cells .
  • Neuroprotection Studies :
    • Research on neuroprotective effects showed that certain derivatives could enhance the expression of neurotrophic factors in neuronal cell lines exposed to neurotoxic agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntioxidantReduces ROS levels
Compound BAnti-cancerInduces apoptosis via mitochondrial pathway
Compound CNeuroprotectiveEnhances neurotrophic factor expression

Properties

Molecular Formula

C16H21BO4

Molecular Weight

288.1 g/mol

IUPAC Name

3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1-one

InChI

InChI=1S/C16H21BO4/c1-14(2)12-8-7-10(9-11(12)13(18)19-14)17-20-15(3,4)16(5,6)21-17/h7-9H,1-6H3

InChI Key

FSBURUIMICGWCX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(OC3=O)(C)C

Origin of Product

United States

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